5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester
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Overview
Description
5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers its organic group to palladium .
Biochemical Pathways
The compound’s action primarily affects the pathway of carbon-carbon bond formation in organic synthesis . The downstream effects include the creation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction .
Pharmacokinetics
Its stability, reactivity, and solubility can impact its effectiveness in reactions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is crucial in fields like medicinal chemistry, where these reactions can help create new pharmaceuticals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the reaction conditions must be carefully controlled to ensure the compound’s effective action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester typically involves the protection of pyridine-3-boronic acid with a pinacol ester group. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group. The general synthetic route includes:
Protection of Pyridine-3-boronic Acid: The boronic acid is reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester.
Introduction of TBDMS Group: The hydroxyl group is protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The TBDMS group can be substituted under acidic or basic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.
Oxidation: Boronic acids.
Reduction: Boranes.
Scientific Research Applications
5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is widely used in scientific research, including:
Chemistry: As a key intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: In the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: Used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
4-(tert-Butyldimethylsilyl)oxyphenylboronic Acid Pinacol Ester: Similar structure with a different aromatic ring.
2-(tert-Butyldimethylsilyl)oxyethylboronic Acid Pinacol Ester: Similar protecting group but different boronic ester.
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is unique due to its combination of a pyridine ring and a TBDMS-protected hydroxyl group, providing specific reactivity and stability advantages in synthetic applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxysilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-10-13(11-19-12-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPERGWONXHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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